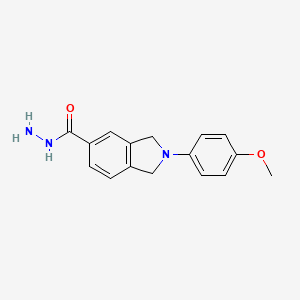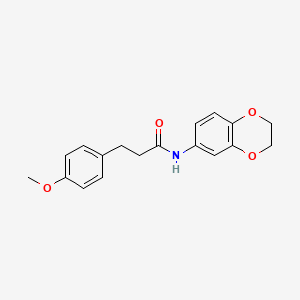
N'-acetyl-5-bromo-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-acetyl-5-bromo-2-hydroxybenzohydrazide: is an organic compound with the molecular formula C9H9BrN2O3 It is a derivative of benzohydrazide, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring, along with an acetyl group attached to the nitrogen atom of the hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-5-bromo-2-hydroxybenzohydrazide typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Hydrazide Formation: The brominated product is then reacted with hydrazine hydrate to form 5-bromo-2-hydroxybenzohydrazide.
Acetylation: Finally, the hydrazide is acetylated using acetic anhydride to yield N’-acetyl-5-bromo-2-hydroxybenzohydrazide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N’-acetyl-5-bromo-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the hydrazide can be reduced to the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Oxidized or Reduced Products: Depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-acetyl-5-bromo-2-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-acetyl-5-bromo-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its hydrazide moiety can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo nucleophilic substitution and condensation reactions allows it to interact with various biomolecules, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
5-bromo-2-hydroxybenzohydrazide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
N’-acetyl-2-hydroxybenzohydrazide: Lacks the bromine atom, affecting its reactivity and potential biological activity.
N’-acetyl-5-chloro-2-hydroxybenzohydrazide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: N’-acetyl-5-bromo-2-hydroxybenzohydrazide is unique due to the presence of both the bromine atom and the acetyl group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Propriétés
IUPAC Name |
N'-acetyl-5-bromo-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5(13)11-12-9(15)7-4-6(10)2-3-8(7)14/h2-4,14H,1H3,(H,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRBQKPEVJDIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)


![7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)

![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)

![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)


![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)

